molecular formula C8H7FO B8742198 2-Fluoro-2-phenylacetaldehyde

2-Fluoro-2-phenylacetaldehyde

Cat. No.: B8742198
M. Wt: 138.14 g/mol
InChI Key: HZJKHBGFRRUKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-phenylacetaldehyde (C₈H₇FO) is an α-fluorinated aromatic aldehyde characterized by a fluorine atom at the α-carbon adjacent to the aldehyde group. Fluorine’s high electronegativity and small atomic radius increase the compound’s polarity and stability, making it a candidate for applications in asymmetric catalysis and bioactive molecule design.

Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

2-fluoro-2-phenylacetaldehyde

InChI

InChI=1S/C8H7FO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H

InChI Key

HZJKHBGFRRUKDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-Fluoro-2-phenylacetaldehyde with key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Substituent Molecular Weight (g/mol) Electronic Effect Key Properties/Applications References
This compound -F 138.14* Strong electron-withdrawing (EWG) High polarity, potential for enhanced metabolic stability in drug intermediates
(S)-2-Chloro-2-phenylacetic acid -Cl 170.59* Moderate EWG Increased acidity; used in chiral synthesis
Methyl 2-phenylacetoacetate -COCH₃, -OCH₃ 192.2 Electron-withdrawing (ester) Crystalline solid; analytical standard for amphetamine synthesis
2-Methoxy-2-phenylacetic acid -OCH₃ 166.17* Electron-donating (EDG) Reduced acidity; stabilizes intermediates in organic reactions

Key Observations:

Substituent Effects on Reactivity :

  • The fluorine substituent in this compound exerts a strong inductive (-I) effect, polarizing the aldehyde group and increasing electrophilicity. This contrasts with the weaker -I effect of chlorine in (S)-2-Chloro-2-phenylacetic acid, which may result in lower acidity compared to fluorine derivatives .
  • The methoxy group in 2-Methoxy-2-phenylacetic acid acts as an EDG via resonance (+R), reducing acidity and stabilizing intermediates, whereas fluorine’s -I effect enhances electrophilic reactivity .

Steric and Stability Considerations: Fluorine’s small atomic radius minimizes steric hindrance, allowing this compound to participate in sterically demanding reactions more effectively than bulkier substituents like -O-pentyl (as noted in oligonucleotide studies) . Methyl 2-phenylacetoacetate’s crystalline solid form and stability at -20°C suggest that fluorinated analogs like this compound may also exhibit favorable storage properties, though experimental confirmation is needed .

Applications in Drug Design: Evidence from oligonucleotide research highlights fluorine’s role in enhancing RNA binding affinity and metabolic stability . By analogy, this compound could improve bioavailability in drug candidates compared to non-fluorinated analogs. Methyl 2-phenylacetoacetate’s use as a reference standard in amphetamine synthesis underscores the importance of substituent choice in regulating synthetic pathways, a principle applicable to fluorinated aldehydes in medicinal chemistry .

Research Findings and Mechanistic Insights

  • RNA Binding Affinity : Fluorinated oligonucleotides demonstrated superior RNA hybridization compared to 2′-deoxy, 2′-O-methyl, and other analogs . This suggests that fluorine’s electronegativity in this compound may similarly enhance interactions in biochemical systems.
  • RNase H Activation : Chimeric oligonucleotides with ≥5 2′-deoxy residues restored antisense activity, indicating that fluorine’s benefits require strategic placement to avoid steric clashes . This principle may guide the design of fluorinated aldehydes in drug conjugates.
  • Thermodynamic Stability : Methoxy and chloro derivatives exhibit distinct stability profiles due to electronic effects, with fluorine likely offering intermediate or superior stability depending on the reaction environment .

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